

## AZD5462 as a relaxin H2 mimetic

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AZD5462   |           |
| Cat. No.:            | B12405063 | Get Quote |

An In-depth Technical Guide to **AZD5462**: A Novel, Orally Bioavailable Allosteric Agonist of the Relaxin Family Peptide Receptor 1 (RXFP1)

Audience: Researchers, scientists, and drug development professionals.

# **Executive Summary**

AZD5462 is a first-in-class, selective, and orally bioavailable small molecule allosteric agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Developed by AstraZeneca, it mimics the pharmacological effects of the endogenous peptide hormone Human Relaxin-2 (H2 relaxin), a key regulator of cardiovascular and renal physiology.[1] By activating RXFP1, AZD5462 holds significant therapeutic promise for the treatment of chronic heart failure.[2][3] Preclinical studies have demonstrated its efficacy in improving cardiac function in relevant animal models, and it has successfully completed Phase I clinical trials in healthy volunteers, showing good safety and tolerability.[4][5] Currently, AZD5462 is advancing into Phase IIb clinical trials to evaluate its efficacy in patients with chronic heart failure.[1][6] This document provides a comprehensive technical overview of AZD5462, including its mechanism of action, pharmacological data, experimental protocols, and developmental history.

# **Mechanism of Action and Signaling Pathway**

**AZD5462** functions as a pharmacological mimetic of H2 relaxin by binding to an allosteric site on the RXFP1 receptor, a Class I (rhodopsin-like) G protein-coupled receptor (GPCR).[4][7] Unlike the orthosteric binding of the natural H2 relaxin peptide, **AZD5462** modulates the receptor's conformation to trigger downstream signaling.[7]



Upon activation by H2 relaxin, RXFP1 couples to multiple G proteins, including Gαs and Gαi/o, to initiate a broad range of cellular responses.[8][9] This includes the canonical Gαs-mediated activation of adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), as well as Gαi-dependent pathways.[9] **AZD5462** has been shown to activate a highly similar panel of downstream signaling pathways as H2 relaxin.[2] Key pathways implicated in the cardiovascular effects of RXFP1 activation include the Phosphoinositide 3-Kinase (PI3K) and Extracellular Signal-Regulated Kinase (ERK) pathways, leading to the activation of neuronal Nitric Oxide Synthase (nNOS) and subsequent generation of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[8][10] This cascade is crucial for mediating vasodilation, anti-inflammatory, and anti-fibrotic effects.[1][8]

A noteworthy characteristic of **AZD5462** is that while it demonstrates agonist activity in stimulating cAMP production, it does not appear to modulate the cAMP response when co-administered with H2 relaxin.[2][3] This suggests it functions as a full allosteric agonist rather than a positive allosteric modulator (PAM), capable of activating the receptor independently of the natural ligand.

## **Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: RXFP1 signaling cascade initiated by AZD5462.

# **Quantitative Data Summary**



The pharmacological profile of **AZD5462** has been characterized through a series of in vitro and in vivo studies.

**Table 1: In Vitro Activity and Properties of AZD5462** 

| Parameter                      | Species / System          | Value Value           | Reference |
|--------------------------------|---------------------------|-----------------------|-----------|
| RXFP1 Agonist<br>Activity      |                           |                       |           |
| pEC50 (cAMP)                   | Human (CHO cells)         | 7.7                   | [4]       |
| pEC50 (cAMP)                   | Human (HEK293<br>cells)   | 7.4                   | [4]       |
| EC50 (cAMP)                    | Human                     | 17 nM                 | [2]       |
| pEC50 (cAMP)                   | Cynomolgus (HEK293 cells) | 7.4                   | [4]       |
| pEC50 (cAMP)                   | Rat (CHO cells)           | 5.29                  | [4]       |
| EC50 (ERK<br>Phosphorylation)  | Human                     | 6.3 nM                | [2]       |
| Plasma Protein<br>Binding      |                           |                       |           |
| Fraction Unbound (fu)          | Human Plasma              | 4.3%                  | [2]       |
| Metabolic Stability            |                           |                       |           |
| Intrinsic Clearance<br>(Clint) | Human Liver<br>Microsomes | 23 μL/min/mg          | [2]       |
| Intrinsic Clearance<br>(Clint) | Human Hepatocytes         | 4.8 μL/min/10^6 cells | [2]       |
| Intrinsic Clearance<br>(Clint) | Rat Hepatocytes           | 11 μL/min/10^6 cells  | [2]       |

# **Table 2: Preclinical Pharmacokinetic Parameters of AZD5462**



| Parameter                      | Species | IV Dose | Oral Dose        | Value        | Reference |
|--------------------------------|---------|---------|------------------|--------------|-----------|
| Clearance<br>(CL)              | Rat     | 2 mg/kg | -                | 24 mL/min/kg | [4]       |
| Cynomolgus<br>Monkey           | 2 mg/kg | -       | 9.1<br>mL/min/kg | [4]          |           |
| Volume of Distribution (Vd)    | Rat     | 2 mg/kg | -                | 0.98 L/kg    | [4]       |
| Cynomolgus<br>Monkey           | 2 mg/kg | -       | 0.56 L/kg        | [4]          |           |
| Cmax                           | Rat     | -       | 1 mg/kg          | 0.23 μM/L    | [4]       |
| Cynomolgus<br>Monkey           | -       | 5 mg/kg | 0.94 μM/L        | [4]          |           |
| Half-Life (t½)                 | Rat     | 2 mg/kg | -                | 1.2 hours    | [4]       |
| Rat                            | -       | 1 mg/kg | 2.9 hours        | [4]          | _         |
| Cynomolgus<br>Monkey           | 2 mg/kg | -       | 4.7 hours        | [4]          |           |
| Cynomolgus<br>Monkey           | -       | 5 mg/kg | 7.2 hours        | [4]          | -         |
| Oral<br>Bioavailability<br>(F) | Rat     | -       | 1 mg/kg          | 58%          | [4]       |
| Cynomolgus<br>Monkey           | -       | 5 mg/kg | 12%              | [4]          |           |

**Table 3: Phase I Human Pharmacokinetic Parameters of AZD5462** 



| Parameter                        | Administration        | Value             | Reference |
|----------------------------------|-----------------------|-------------------|-----------|
| Time to Max Concentration (Tmax) | Single Ascending Dose | 0.53 - 1.75 hours | [5][8]    |
| Terminal Half-Life (t½)          | Single Ascending Dose | 3 - 6 hours       | [5][8]    |

# **Experimental Protocols**

The following sections describe generalized protocols representative of the key experiments used to characterize **AZD5462**.

## In Vitro RXFP1 Functional Assay (cAMP Accumulation)

This protocol describes a typical method for measuring cAMP production in response to RXFP1 agonism using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the potency (EC50) of **AZD5462** in stimulating cAMP production via the RXFP1 receptor.

#### Materials:

- HEK293 or CHO cells stably expressing human RXFP1.
- Cell culture medium (e.g., DMEM/F12) with serum and antibiotics.
- Assay buffer (e.g., HBSS with 20 mM HEPES).
- Phosphodiesterase (PDE) inhibitor (e.g., 500 μM IBMX) to prevent cAMP degradation.
- AZD5462 compound stock solution in DMSO.
- H2 Relaxin (as a positive control).
- cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit).
- Low-volume 384-well white assay plates.



HTRF-compatible plate reader.

#### Procedure:

- Cell Preparation: Culture RXFP1-expressing cells to ~80-90% confluency. On the day of the assay, harvest cells, wash with assay buffer, and resuspend in assay buffer containing PDE inhibitor to the desired density (e.g., 2,000 cells/well).
- Compound Preparation: Prepare a serial dilution of **AZD5462** in assay buffer. Typically, an 11-point concentration curve is generated.
- Assay Plate Setup: Dispense 5 μL of the cell suspension into each well of the 384-well plate.
- Compound Addition: Add 5 µL of the AZD5462 serial dilutions (or control) to the wells.
- Incubation: Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.
- Cell Lysis and Detection: Add 5 μL of d2-labeled cAMP followed by 5 μL of the anti-cAMP cryptate conjugate (as per the kit manufacturer's instructions). This step lyses the cells and initiates the competitive binding reaction.
- Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
- Data Analysis: Calculate the 665/620 nm ratio and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a fourparameter logistic equation to determine the EC50 value.

## In Vivo Pharmacokinetic (PK) Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of **AZD5462** in a preclinical species like the rat.

Objective: To determine key PK parameters (CL, Vd, t½, F) of **AZD5462** following intravenous and oral administration.



## Materials:

- Male Sprague-Dawley rats (250-300g).
- AZD5462 formulation for IV (e.g., in saline/DMSO) and oral (e.g., in 0.5% HPMC) administration.
- Catheters for dosing and blood sampling (e.g., jugular vein).
- Blood collection tubes (e.g., K2-EDTA).
- Centrifuge.
- LC-MS/MS system for bioanalysis.

#### Procedure:

- Animal Preparation: Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.
- Dosing:
  - IV Group (n=3): Administer a single bolus dose of AZD5462 (e.g., 2 mg/kg) via the jugular vein catheter.
  - Oral Group (n=3): Administer a single oral gavage dose of **AZD5462** (e.g., 1 mg/kg).
- Blood Sampling: Collect blood samples (~100 μL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
- Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis:
  - Precipitate plasma proteins using acetonitrile containing an internal standard.
  - Centrifuge to pellet the protein and transfer the supernatant for analysis.



- Quantify the concentration of AZD5462 in the plasma samples using a validated LC-MS/MS method.
- Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a noncompartmental analysis (NCA) on the plasma concentration-time data to calculate key PK parameters.

# **Drug Discovery and Development Workflow**

The development of **AZD5462** was the result of a multi-year optimization campaign starting from a high-throughput screening (HTS) hit.

# **Drug Discovery Workflow Diagram**





Click to download full resolution via product page



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AstraZeneca JMC Reports on RXFP1 Agonist AZD5462 [synapse-patsnapcom.libproxy1.nus.edu.sg]
- 6. Collection Discovery of Clinical Candidate AZD5462, a Selective Oral Allosteric RXFP1
   Agonist for Treatment of Heart Failure Journal of Medicinal Chemistry Figshare
   [acs.figshare.com]
- 7. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relaxin Signals through a RXFP1-pERK-nNOS-NO-cGMP-Dependent Pathway to Up-Regulate Matrix Metalloproteinases: The Additional Involvement of iNOS | PLOS One [journals.plos.org]
- 9. Comparison of signaling pathways activated by the relaxin family peptide receptors, RXFP1 and RXFP2, using reporter genes PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [AZD5462 as a relaxin H2 mimetic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12405063#azd5462-as-a-relaxin-h2-mimetic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com